molecular formula C17H19ClN4O2S B2707756 N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251707-35-3

N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2707756
CAS No.: 1251707-35-3
M. Wt: 378.88
InChI Key: ZSWIJZKAHZHTTC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-methoxyphenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a thioacetamide linkage, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrrolidinyl-pyrimidinyl intermediate: This step involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions.

    Introduction of the thioacetamide linkage: The intermediate is then reacted with thioacetic acid or its derivatives to form the thioacetamide bond.

    Attachment of the chloro-methoxyphenyl group: Finally, the chloro-methoxyphenyl moiety is introduced through a coupling reaction, often facilitated by catalysts and specific reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of advanced catalysts, and automation of reaction steps are commonly employed to scale up production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chloro group or the pyrimidinyl moiety, resulting in dechlorination or hydrogenation products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-methoxyphenyl group, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide has been explored for various applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Studied for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-((4-(morpholin-1-yl)pyrimidin-2-yl)thio)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Comparison: Compared to its analogs, N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide exhibits unique properties due to the presence of the pyrrolidinyl group. This group influences the compound’s binding affinity, solubility, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-24-14-5-4-12(10-13(14)18)20-16(23)11-25-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWIJZKAHZHTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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